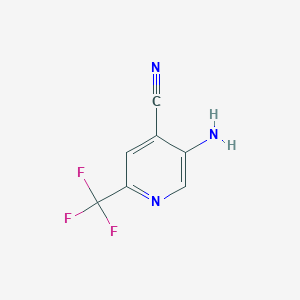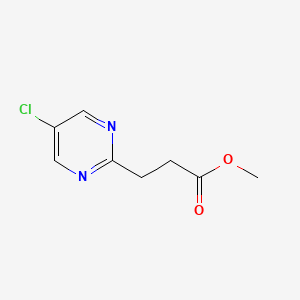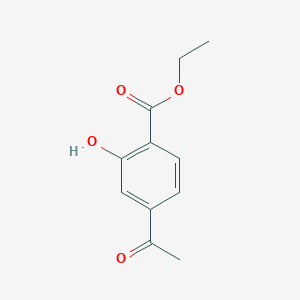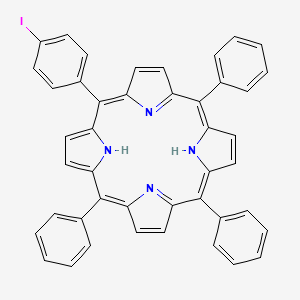
4-Fluoro-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-isopropylpyridine is a fluorinated pyridine derivative with the molecular formula C8H10FN. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of a fluorine atom in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropylpyridine typically involves the fluorination of 2-isopropylpyridine. One common method is the direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced fluorinating reagents and catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-isopropylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-isopropylpyridine is primarily influenced by the presence of the fluorine atom, which affects the electronic distribution within the molecule. This can enhance its binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Similar Compounds:
- 2-Fluoro-4-iodopyridine
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methylphenol
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties compared to other fluorinated pyridines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C8H10FN |
|---|---|
Poids moléculaire |
139.17 g/mol |
Nom IUPAC |
4-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10FN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
Clé InChI |
QBEXIJZORRMWOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)


![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)




![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)



![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
